molecular formula C15H18N2O2S B6974319 2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole

2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B6974319
M. Wt: 290.4 g/mol
InChI Key: LMQIKCYRDBNDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a methoxy group, a methyl group, and a prop-2-enyl group attached to a phenoxy moiety, which is further linked to a thiadiazole ring.

Preparation Methods

The synthesis of 2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-methyl-6-prop-2-enylphenol.

    Formation of Phenoxy Intermediate: The phenol is then reacted with a suitable alkylating agent to form the phenoxy intermediate.

    Cyclization: The phenoxy intermediate undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Chemical Reactions Analysis

2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole can be compared with other similar compounds, such as:

    2-Methoxy-4-methylphenol: This compound shares the methoxy and methyl groups but lacks the thiadiazole ring.

    2,6-Dimethoxy-4-methylphenol: Similar in structure but with an additional methoxy group.

    2-Isopropyl-6-methyl-4-pyridinol: Contains a pyridine ring instead of a thiadiazole ring.

Properties

IUPAC Name

2-[(2-methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-5-6-12-7-10(2)8-13(18-4)15(12)19-9-14-17-16-11(3)20-14/h5,7-8H,1,6,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQIKCYRDBNDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OCC2=NN=C(S2)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.